1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl-
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Overview
Description
1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- is a heterocyclic compound with a pyrazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the tert-butyl and methyl groups, along with the amino and carboxamide functionalities, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-pyrazole-5-amine and tert-butyl isocyanide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of 1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, ensuring high efficiency and yield.
Purification Systems: Industrial purification methods such as high-performance liquid chromatography (HPLC) or automated flash chromatography are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino and carboxamide groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Reduced amines or alcohols.
Substitution Products: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl-: Similar in structure but with different substituents, leading to variations in reactivity and applications.
5-Amino-1-tert-butyl-3-(quinolin-2-yl)-1H-pyrazole-4-carboxamide: Another pyrazole derivative with a quinoline substituent, showing different biological activities.
BTTES: A water-soluble ligand for copper-catalyzed azide-alkyne cycloaddition, used in click chemistry.
Uniqueness: 1H-Pyrazole-4-carboxamide,5-amino-1-(1,1-dimethylethyl)-3-methyl- stands out due to its unique combination of functional groups, which confer specific reactivity and stability
Properties
Molecular Formula |
C9H16N4O |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-amino-1-tert-butyl-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-5-6(8(11)14)7(10)13(12-5)9(2,3)4/h10H2,1-4H3,(H2,11,14) |
InChI Key |
VZZMNNDARSYICZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)N)N)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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